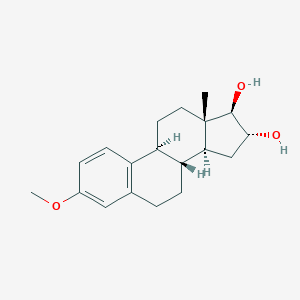

3-Methoxyestriol

描述

3-Methoxyestriol, also known as estriol 3-methyl ether, is a steroidal compound with the chemical formula C19H26O3. It is a derivative of estriol, one of the three main estrogens produced by the human body. This compound is characterized by the presence of a methoxy group at the third position of the estriol molecule .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyestriol typically involves the methylation of estriol. One common method is the reaction of estriol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

化学反应分析

Types of Reactions: 3-Methoxyestriol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of 3-methoxy-16-ketoestriol.

Reduction: Formation of 3-methoxy-16-hydroxyestriol.

Substitution: Formation of 3-chloroestriol or 3-bromoestriol.

科学研究应用

Anticancer Properties

3-Methoxyestriol exhibits significant anticancer activity, particularly through its effects on angiogenesis, apoptosis, and cell proliferation.

Case Studies

- A study on breast cancer cells indicated that 3-ME could enhance the efficacy of radiation therapy, suggesting its potential as a radiosensitizer .

- Another investigation revealed that 3-ME's antiproliferative effects were independent of hormone receptor status, making it a promising treatment option for triple-negative breast cancers .

Reproductive Health Applications

3-ME plays a role in reproductive physiology and has implications for conditions such as preeclampsia and endometriosis.

Role in Pregnancy

- Elevated levels of 3-ME are observed during pregnancy, contributing to vascular remodeling and placental development. Its anti-angiogenic properties may help regulate blood flow to the placenta, thus supporting fetal development .

Therapeutic Potential

- Research suggests that 3-ME could be beneficial in managing reproductive disorders by modulating estrogenic activity without directly binding to estrogen receptors, thus minimizing side effects associated with traditional hormone therapies .

Comparative Analysis with Other Methoxyestrogens

The therapeutic profile of 3-ME can be compared to other methoxyestrogens like 2-methoxyestradiol (2-ME).

| Property | This compound | 2-Methoxyestradiol |

|---|---|---|

| Mechanism | Anti-angiogenic, apoptotic | Anti-angiogenic, cytotoxic |

| Cancer Types | Breast, ovarian | Breast, lung, prostate |

| Hormone Receptor Interaction | No direct binding | No direct binding |

| Clinical Trials | Limited | Ongoing |

作用机制

The mechanism of action of 3-Methoxyestriol involves its interaction with estrogen receptors. It binds to these receptors, modulating the transcription of estrogen-responsive genes. This interaction influences various physiological processes, including cell proliferation, differentiation, and apoptosis. The compound’s effects are mediated through the activation of specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway .

相似化合物的比较

Estriol: The parent compound of 3-Methoxyestriol, with similar estrogenic activity but lacking the methoxy group.

2-Methoxyestriol: Another methoxy derivative of estriol, differing in the position of the methoxy group.

Estradiol: A more potent estrogen with a different structure and higher affinity for estrogen receptors.

Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct biological properties. The presence of the methoxy group at the third position enhances its stability and alters its interaction with estrogen receptors compared to other similar compounds .

生物活性

3-Methoxyestriol (3-ME) is a metabolite of estradiol that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and hormonal regulation. This article explores the biological activity of 3-ME, including its mechanisms of action, effects on various cell types, and relevant case studies.

This compound exhibits several mechanisms that contribute to its biological activity:

- Estrogen Receptor Interaction : 3-ME binds to estrogen receptors (ERs), influencing gene expression related to cell proliferation and apoptosis. Its binding affinity is comparable to that of estradiol, although its effects can differ significantly due to its unique structural modifications .

- Anticancer Properties : Research indicates that 3-ME can induce apoptosis in cancer cells through mitochondrial pathways. This involves the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Regulation : 3-ME has been shown to arrest the cell cycle at the G2 phase in various cancer cell lines, which can inhibit tumor growth .

Table 1: Summary of Biological Effects of this compound

| Effect | Description |

|---|---|

| Apoptosis Induction | Promotes programmed cell death in cancer cells. |

| Cell Cycle Arrest | Halts progression at the G2 phase, preventing further division. |

| Estrogenic Activity | Exhibits selective estrogenic activity, influencing target tissues. |

| Anti-inflammatory Effects | Reduces inflammation in various models, potentially aiding in cancer therapy. |

Case Studies

- Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 breast cancer cells, treatment with 3-ME resulted in significant apoptosis and reduced cell viability. The combination of 3-ME with radiation therapy further enhanced these effects, indicating a potential synergistic relationship .

- Ovariectomized Rat Model : A pharmacological study on ovariectomized rats demonstrated that administration of 3-ME led to increased uterine weight without significant estrogenic side effects. This suggests a potential use for 3-ME in hormone replacement therapies with reduced risks compared to traditional estrogens .

- Prostate Cancer Studies : Research has shown that 3-ME can inhibit the proliferation of prostate cancer cells by inducing apoptosis and affecting cell cycle dynamics. These findings support the compound's role as a potential therapeutic agent in hormone-sensitive cancers .

Research Findings

Recent studies have highlighted the diverse biological activities of this compound:

- Antitumor Activity : In vitro studies have shown that 3-ME can inhibit the growth of various cancer cell lines, including breast and prostate cancers, by inducing apoptosis and disrupting microtubule dynamics .

- Hormonal Regulation : As a metabolite of estradiol, 3-ME maintains some estrogen-like effects but with fewer side effects typically associated with synthetic estrogens. This makes it a candidate for further investigation in hormone replacement therapies .

属性

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQGCIIQUZBJAE-QKDSSNGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1474-53-9 | |

| Record name | Estriol 3-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1474-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estriol-3-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R,3aS,3bR,9bS,11aS)-7-methoxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Methoxyestriol interact with human placental estradiol 17 beta-dehydrogenase?

A1: this compound acts as an affinity label for human placental estradiol 17 beta-dehydrogenase (EC 1.1.1.62). Specifically, a derivative of this compound, this compound 16-(bromo[2-14C]acetate), irreversibly inactivates the enzyme by modifying specific histidine residues within the active site. [] This inactivation follows pseudo-first-order kinetics, indicating a specific interaction between the compound and the enzyme. [] The modified histidine residues are located within the catalytic region of the enzyme and are believed to be proximal to the D-ring of the steroid binding site. []

Q2: What is the significance of identifying the specific amino acids modified by this compound in human placental estradiol 17 beta-dehydrogenase?

A2: Identifying the specific histidine residues modified by this compound 16-(bromo[2-14C]acetate) provides crucial information about the enzyme's catalytic mechanism and the structural basis for substrate binding. [] This knowledge can be further utilized for:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。